{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine
Overview
Description
1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ylmethanamine is a chemical compound with the empirical formula C10H13BrN2O and a molecular weight of 257.13 g/mol . It is also known as 1-(5-Bromopyridin-2-yl)piperidin-3-ol . The compound’s structure consists of a piperidine ring substituted with a bromopyridine moiety.
Molecular Structure Analysis
The molecular structure of 1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ylmethanamine comprises a piperidine ring (a six-membered nitrogen-containing heterocycle) with a 5-bromopyridine group attached to one of its carbons. The compound’s SMILES notation is OC1CCCN(C2=CC=C(C=N2)Br)C1 .
Scientific Research Applications
Asymmetric Synthesis
- A study described the asymmetric synthesis of 2-(1-aminoalkyl)piperidines using a related compound, (-)-2-cyano-6-phenyloxazolopiperidine. This process was used to create compounds like [(2S)-2-methylpiperidin-2-yl]methanamine and diphenyl[(2S)-piperidin-2-yl]methanamine, highlighting the compound's significance in synthetic chemistry (Froelich et al., 1996).
Bone Formation Agonist
- Another compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified in a high-throughput screening for small molecules that could enhance bone formation. This compound targeted the Wnt beta-catenin cellular messaging system, demonstrating its potential in treating bone disorders (Pelletier et al., 2009).
Antibacterial and Antifungal Activity
- A novel azetidine derivative, which includes the (5-bromopyridin-2-yl) component, was synthesized and evaluated for antibacterial and antifungal activities, showing acceptable results. This indicates the compound's utility in developing new antimicrobial agents (Rao et al., 2013).
Serotonin Receptor Agonists
- Novel derivatives, including 1-(1-benzoylpiperidin-4-yl)methanamine, were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds were identified as potential antidepressant drug candidates due to their selectivity and pharmacological activity (Sniecikowska et al., 2019).
Synthesis Methodologies
- Studies have also focused on developing efficient synthesis methodologies for compounds structurally similar to "{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine", which are crucial in medicinal chemistry for creating rigid diamines and other significant compounds (Smaliy et al., 2011).
Dopamine and Serotonin Receptor Interaction
- The compound's derivatives have been investigated for their interaction with dopamine and serotonin receptors, indicating its relevance in neuropharmacology and the development of drugs for CNS disorders (Vacher et al., 1999).
Antimalarial Agents
- Compounds structurally related to "{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine" have also been explored as antimalarial agents, demonstrating dual activity against both asexual stages and gametocytes of Plasmodium falciparum (Vallone et al., 2018).
Safety And Hazards
properties
IUPAC Name |
[1-[(5-bromopyridin-2-yl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c13-11-1-2-12(15-8-11)9-16-5-3-10(7-14)4-6-16/h1-2,8,10H,3-7,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHRDLXOUFBCCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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